molecular formula C16H14N4O B10976382 3,4-dihydroisoquinolin-2(1H)-yl(pyrazolo[1,5-a]pyrimidin-2-yl)methanone

3,4-dihydroisoquinolin-2(1H)-yl(pyrazolo[1,5-a]pyrimidin-2-yl)methanone

Cat. No.: B10976382
M. Wt: 278.31 g/mol
InChI Key: VKGFKRZCUHUKPF-UHFFFAOYSA-N
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Description

3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(PYRAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound features a unique structure that combines isoquinoline and pyrazolopyrimidine moieties, making it a promising candidate for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(PYRAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE typically involves multi-step reactions. One common method includes the condensation of appropriate isoquinoline derivatives with pyrazolopyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(PYRAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further analyzed for their biological activities .

Scientific Research Applications

3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(PYRAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). It binds to the active site of CDK2, preventing the phosphorylation of target proteins involved in cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H14N4O

Molecular Weight

278.31 g/mol

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl(pyrazolo[1,5-a]pyrimidin-2-yl)methanone

InChI

InChI=1S/C16H14N4O/c21-16(14-10-15-17-7-3-8-20(15)18-14)19-9-6-12-4-1-2-5-13(12)11-19/h1-5,7-8,10H,6,9,11H2

InChI Key

VKGFKRZCUHUKPF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=NN4C=CC=NC4=C3

Origin of Product

United States

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